5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid
Description
5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid is a substituted phenylketone derivative of valeric acid (pentanoic acid). Its IUPAC name is 5-(4-methoxy-3-methylphenyl)-5-oxopentanoic acid, with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol (calculated). The compound features a ketone group at the fifth carbon of the pentanoic acid chain, substituted with a 4-methoxy-3-methylphenyl aromatic ring. This structural motif is significant in medicinal chemistry, where such substituents are often explored for enzyme inhibition or as intermediates in drug synthesis .
Commercial suppliers like CymitQuimica list this compound as a research-grade chemical (Ref: 10-F207544), indicating its use in pharmacological studies or as a synthetic precursor .
Properties
IUPAC Name |
5-(4-methoxy-3-methylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9-8-10(6-7-12(9)17-2)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQLJSBDGHUATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500978 | |
| Record name | 5-(4-Methoxy-3-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4642-30-2 | |
| Record name | 5-(4-Methoxy-3-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methoxy-3-methylbenzaldehyde, which is then subjected to a series of reactions including aldol condensation, oxidation, and esterification to yield the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Condensation: It can undergo condensation reactions with aldehydes or anhydrides to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution and condensation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that derivatives of 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid exhibit significant anticancer properties. For instance, compounds derived from this structure have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. A study highlighted the potential of these compounds as HDAC inhibitors, particularly in acute myeloid leukemia (AML) treatment, where they showed a synergistic effect when combined with established therapies like Venetoclax .
Neuropharmacology
The compound has also been studied for its effects on neurological disorders. Research into cholecystokinin (CCK)/gastrin receptor ligands has shown that modifications of similar compounds can lead to therapeutic advancements in treating conditions like anxiety and depression. The ability of these compounds to modulate neuropeptide receptors suggests potential applications in neuropharmacology .
Cosmetic Applications
The compound's unique chemical structure allows it to be used in cosmetic formulations, particularly for its moisturizing properties. Studies have demonstrated that formulations containing derivatives of this compound can enhance skin hydration and improve the sensory attributes of cosmetic products, making it valuable in the beauty industry .
Case Study 1: Anticancer Efficacy
A study conducted on AML cells demonstrated that a derivative of this compound induced apoptosis effectively when used alone and even more so when combined with Venetoclax. The results indicated a significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers, suggesting that this compound could be a promising candidate for combination therapy in cancer treatment .
Case Study 2: Cosmetic Formulation
In a controlled experiment assessing various cosmetic formulations, the inclusion of derivatives from this compound showed improved consistency and moisturizing effects compared to standard formulations. The study utilized response surface methodology to optimize the formulation process, confirming the compound's efficacy in enhancing product performance .
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., OCH₃, CH₃) : The 4-methoxy-3-methylphenyl group in the target compound enhances lipophilicity and may stabilize π-π interactions in enzyme binding pockets, as seen in BACE1 inhibitors .
- Positional Isomerism : The 3-methoxy analog (vs. 4-methoxy) alters electronic distribution, affecting solubility and reactivity .
Physicochemical Properties
- Lipophilicity: The 4-methoxy-3-methylphenyl group increases logP compared to non-methylated analogs, impacting membrane permeability .
- Solubility : Polar groups (e.g., -COOH, -OCH₃) enhance aqueous solubility, while halogens (e.g., Cl, F) may reduce it .
Biological Activity
5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid, with the chemical formula C13H16O4 and CAS number 4642-30-2, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by the following properties:
- Molecular Weight : 236.27 g/mol
- Melting Point : Not specified in the literature
- Solubility : Soluble in organic solvents; specific solubility data may vary.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Cell Cycle Modulation : Preliminary studies suggest that it may influence the cell cycle progression, potentially inducing cell cycle arrest at specific phases (G1 or G2/M) depending on the cellular context.
- Apoptosis Induction : Evidence indicates that this compound can trigger apoptosis in cancer cells through the activation of caspase pathways, promoting programmed cell death.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and fibrosarcoma (HT-1080) cells. The IC50 values for these cell lines suggest potent growth inhibition.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 22.5 |
| A549 | 18.7 |
| HT-1080 | 19.6 |
These values indicate that the compound has a promising profile for further development as an anticancer agent.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study synthesized derivatives of this compound and evaluated their cytotoxic effects. The results indicated that modifications to the compound's structure could enhance its efficacy against cancer cells, suggesting a structure-activity relationship that warrants further investigation .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression and survival pathways. These findings support its potential as a lead compound for drug development .
- Safety Profile : Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for safety and side effects in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
